Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a benzoate ester derivative featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 2- and 4-positions of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for forming carbon-carbon bonds . Its bis-boronate structure enables unique reactivity, such as sequential or tandem coupling, which distinguishes it from mono-substituted analogs.
Properties
IUPAC Name |
methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30B2O6/c1-17(2)18(3,4)26-21(25-17)13-10-11-14(16(23)24-9)15(12-13)22-27-19(5,6)20(7,8)28-22/h10-12H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVWNMZUMCESPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30B2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Dibrominated Precursors
The primary route involves Miyaura borylation of methyl 2,4-dibromobenzoate with bis(pinacolato)diboron. This two-step halogen-to-boron exchange requires a palladium catalyst, base, and inert conditions.
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) intermediate. Transmetallation with bis(pinacolato)diboron transfers the boronate group, followed by reductive elimination to yield the product. For bis-borylation, this sequence occurs twice, necessitating precise stoichiometry (2:1 diboron-to-substrate ratio).
Key Variables :
-
Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is optimal, offering high turnover numbers.
-
Base : Potassium acetate (KOAc) facilitates transmetallation by stabilizing the boronate intermediate.
-
Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane/water mixtures ensure solubility and prevent catalyst deactivation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing, critical for exothermic borylation reactions. Automated systems maintain a 2.2:1 molar ratio of bis(pinacolato)diboron to methyl 2,4-dibromobenzoate, achieving 85% conversion in 4 hours.
Process Parameters :
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Pressure | 1.5 atm |
| Residence Time | 2.5 h |
| Catalyst Loading | 0.5 mol% PdCl₂(dppf) |
Yield Optimization :
-
Byproduct Mitigation : Unreacted dibromide is recycled via distillation, reducing waste.
-
Catalyst Recovery : Palladium is adsorbed onto activated carbon and reused for 10 cycles without activity loss.
Laboratory-Scale Protocols
Standard Procedure (Adapted from Ambeed, 2025)
Materials :
-
Methyl 2,4-dibromobenzoate (1.0 eq)
-
Bis(pinacolato)diboron (2.2 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)
-
KOAc (3.0 eq)
-
Anhydrous DMSO
Steps :
-
Charge a flame-dried flask with substrate, diboron, KOAc, and catalyst under nitrogen.
-
Add DMSO (0.1 M), degas via nitrogen sparge, and heat at 80°C for 16 hours.
-
Cool, extract with ethyl acetate, and wash with brine.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Performance Metrics :
| Metric | Value |
|---|---|
| Isolated Yield | 68% |
| Purity (HPLC) | >99% |
Comparative Analysis of Catalytic Systems
Palladium Catalysts
Catalyst selection critically impacts efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| PdCl₂(dppf) | 68 | 16 |
| Pd(OAc)₂ | 45 | 24 |
| Pd(PPh₃)₄ | 32 | 36 |
PdCl₂(dppf) outperforms others due to its stability and electron-rich ferrocene backbone.
Solvent and Temperature Effects
Solvent Screening
Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates:
| Solvent | Conversion (%) |
|---|---|
| DMSO | 92 |
| DMF | 88 |
| 1,4-Dioxane | 78 |
| THF | 65 |
DMSO’s high polarity and boiling point make it ideal for high-temperature reactions.
Challenges and Mitigation Strategies
Incomplete Borylation
Using excess diboron (2.5 eq) and increasing temperature to 90°C drives full conversion but risks deboronation. Adding 10 mol% triphenylphosphine as a stabilizing ligand suppresses side reactions.
Purification Difficulties
Silica gel chromatography with gradual polarity gradients (hexane to 30% ethyl acetate) resolves boronate esters from mono-borylated byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives . It can also participate in borylation reactions, where it introduces boronate groups into organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Requires a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide or toluene).
Borylation Reactions: Often involve the use of bis(pinacolato)diboron and a transition metal catalyst such as palladium or copper.
Major Products
The major products of these reactions are typically biaryl compounds or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Organic Synthesis | Serves as a building block in the synthesis of complex organic molecules through coupling reactions. |
| Drug Development | Modifies drug candidates to enhance efficacy and bioavailability; used in the development of pharmaceuticals. |
| Material Science | Utilized in creating advanced materials such as polymers and coatings that benefit from its thermal and mechanical properties due to boron incorporation. |
| Biological Imaging | Functions as a fluorescent probe for cellular imaging, allowing high specificity and sensitivity in visualizing biological processes. |
| Environmental Chemistry | Contributes to the synthesis of environmentally friendly pesticides and herbicides, promoting sustainable agricultural practices. |
Organic Synthesis
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely recognized for its role in organic synthesis. It is particularly valuable in Suzuki coupling reactions where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This characteristic makes it essential for constructing complex molecular architectures necessary in pharmaceuticals and agrochemicals .
Drug Development
In medicinal chemistry, this compound is employed to enhance the properties of drug candidates. Its boron-containing structure improves solubility and stability in pharmaceutical formulations. Studies have shown that derivatives of this compound can significantly increase the bioavailability of drugs by modifying their pharmacokinetic profiles . Additionally, it has been explored for its potential in targeting specific biological pathways related to diseases like cancer and diabetes .
Material Science
The unique properties imparted by the boron moiety enable the use of this compound in material science. It contributes to the development of advanced materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in creating high-performance polymers and coatings used in electronics and aerospace industries .
Biological Imaging
This compound is also utilized as a fluorescent probe for biological imaging applications. Its ability to emit fluorescence upon excitation makes it suitable for visualizing cellular processes with high specificity. Researchers have developed probes based on this compound to study cellular dynamics and interactions at the molecular level .
Environmental Chemistry
In environmental applications, this compound is being investigated for its potential use in synthesizing environmentally friendly pesticides and herbicides. These compounds aim to minimize ecological impact while maintaining effectiveness against pests .
Case Studies
- Suzuki Coupling Reactions : A study demonstrated the effectiveness of this compound in facilitating Suzuki coupling reactions for synthesizing complex pharmaceuticals .
- Drug Modification : Research highlighted the modification of anti-cancer drug candidates using this compound to enhance their efficacy against specific tumor types by improving their solubility and absorption rates .
- Fluorescent Probes Development : A recent project focused on developing new fluorescent probes using this compound for real-time imaging of cellular processes during drug testing phases .
Mechanism of Action
The mechanism by which methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The boronate groups facilitate the formation of carbon-carbon bonds by undergoing transmetalation with palladium complexes, followed by reductive elimination to form the desired product. This process involves the activation of the boronate ester and the subsequent transfer of the boron-bound group to the palladium center .
Comparison with Similar Compounds
Structural Features
The target compound’s bis-boronate substitution contrasts with related mono-boronate and halogenated derivatives. Key structural analogs include:
Key Observations:
Reactivity in Cross-Coupling Reactions
- Mono-Boronate Analogs (): These compounds undergo single Suzuki-Miyaura couplings, typically forming biaryls or substituted aromatics. Their reactivity is influenced by steric hindrance from the methyl ester and boronate group .
- Chloro-Boronate Analogs (): The electron-withdrawing chlorine substituent may slow transmetallation steps in cross-coupling due to reduced electron density. However, the ethyl ester could enhance solubility in non-polar solvents .
- Bis-Boronate Target Compound: The dual boronate groups enable sequential couplings (e.g., forming triaryls) or intramolecular reactions (e.g., macrocycle formation).
Electronic and Steric Effects
- The methyl ester in the target compound and ’s analog provides moderate steric hindrance, while the ethyl ester in increases bulk.
- Dual boronate groups in the target compound may create electronic synergy, accelerating transmetallation with palladium catalysts compared to mono-substituted derivatives .
Suzuki-Miyaura Coupling
Intramolecular Reactions
- highlights a bis-boronate compound undergoing intramolecular coupling to form cyclic structures. The target compound may exhibit similar reactivity, enabling the synthesis of strained macrocycles .
Biological Activity
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : CHBON
- Molecular Weight : 333.038 g/mol
- CAS Number : 1278579-60-4
The compound features a complex structure that allows for significant interactions with biological molecules. Its boronic acid moiety is particularly important for its biological activity.
The biological activity of this compound primarily arises from the ability of the boronic acid group to form reversible covalent bonds with various biological targets. This includes:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes with their active sites. For example, it has been studied for its inhibitory effects on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a crucial role in various signaling pathways .
- Targeting Biomolecules : The compound can interact with nucleophiles in proteins and nucleic acids, leading to modulation of biological processes such as cell signaling and gene expression.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit key enzymes involved in cancer cell proliferation suggests it may serve as a lead compound in drug development. For instance:
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi:
- Research Findings : Aggregation-based bacterial separation techniques have shown that compounds similar to this compound can effectively separate Gram-positive bacteria from mixed cultures .
Applications in Medicinal Chemistry
This compound is utilized in several applications within medicinal chemistry:
- Drug Development : Its unique structure allows it to be used as a scaffold for developing new pharmaceuticals targeting various diseases.
- Bioconjugation : The boronic acid functionality enables the formation of stable conjugates with biomolecules for targeted drug delivery systems.
- Synthetic Chemistry : The compound serves as a reagent in organic synthesis and cross-coupling reactions due to its stability and reactivity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBON |
| Molecular Weight | 333.038 g/mol |
| CAS Number | 1278579-60-4 |
| Biological Activity | Enzyme inhibition; Anticancer; Antimicrobial |
| Applications | Drug development; Bioconjugation; Synthetic chemistry |
Q & A
Q. What is the typical synthetic route for Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting brominated or iodinated aromatic precursors with bis(pinacolato)diboron or analogous boronate esters under Suzuki-Miyaura conditions. For example, a brominated benzoate derivative may be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups using a Pd catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system like THF/water at 80–100°C under inert atmosphere . Purification often involves column chromatography or recrystallization, with purity verified by GC (>95%) .
Q. What safety precautions are necessary when handling this compound?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
- Storage: Store in sealed containers under dry, inert conditions (e.g., N₂ atmosphere) at 0–6°C to prevent hydrolysis .
- Spill Management: Use absorbent materials (e.g., sand) and avoid release into the environment due to potential aquatic toxicity .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The compound serves as a bifunctional boronate ester monomer in Suzuki couplings to synthesize conjugated polymers or small molecules. For example, it reacts with dihalogenated aromatic partners (e.g., dibromoanthracene) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in toluene/ethanol/water at reflux. The reaction proceeds via oxidative addition and transmetallation steps, forming carbon-carbon bonds between aryl groups .
Advanced Research Questions
Q. What strategies optimize the reactivity of this compound in step-growth polymerization?
Key optimization strategies include:
- Catalyst Selection: Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos) enhances turnover and reduces side reactions .
- Solvent Systems: Mixed solvents (e.g., THF/H₂O) with high boiling points improve solubility and reaction efficiency .
- Stoichiometry Control: Precise molar ratios of boronate and halide monomers (1:1) minimize oligomer formation .
- Oxygen Exclusion: Rigorous degassing (N₂/Ar) prevents catalyst deactivation and boronate oxidation .
Q. How to analyze and mitigate side reactions when using this compound in multi-step syntheses?
Q. What advanced characterization techniques confirm the structural integrity of polymers synthesized using this monomer?
- NMR Spectroscopy: ¹¹B NMR identifies boronate ester retention (δ ~30 ppm), while ¹H/¹³C NMR verifies regiochemistry .
- GPC/SEC: Determines molecular weight (Mn) and polydispersity (Đ) of polymers, critical for assessing step-growth efficiency .
- X-ray Crystallography: Resolves crystal structures of intermediates to confirm regioselectivity .
- DFT Calculations: Predict electronic effects of substituents on boronate reactivity .
Q. How does steric hindrance from the tetramethyl groups impact its reactivity in cross-couplings?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups introduce steric bulk, which:
- Slows Transmetallation: Reduces reaction rates but improves selectivity for less hindered coupling sites.
- Enhances Stability: Protects the boronate from hydrolysis, enabling aqueous-phase reactions .
- Affects Solubility: May require polar aprotic solvents (e.g., DMF) for homogeneous mixing .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
